N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide
CAS No.:
Cat. No.: VC15436535
Molecular Formula: C20H18ClFN4O3S
Molecular Weight: 448.9 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide -](/images/structure/VC15436535.png)
Specification
Molecular Formula | C20H18ClFN4O3S |
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Molecular Weight | 448.9 g/mol |
IUPAC Name | N-[3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
Standard InChI | InChI=1S/C20H18ClFN4O3S/c1-2-23-17(27)11-16-19(29)25(15-8-6-13(21)7-9-15)20(30)26(16)24-18(28)12-4-3-5-14(22)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
Standard InChI Key | OBIJLIMGUIGSCP-UHFFFAOYSA-N |
Canonical SMILES | CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide delineates its complex structure, which comprises:
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A 2-thioxoimidazolidin-4-one core substituted at position 3 with a 4-chlorophenyl group.
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A 2-(ethylamino)-2-oxoethyl side chain at position 5.
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An N-linked 3-fluorobenzamide moiety at position 1.
The molecular formula is C₃₁H₂₄ClFN₄O₃S, with a calculated molecular weight of 611.06 g/mol (derived using PubChem’s computational tools ).
Structural Features and Stereochemistry
The compound’s planar imidazolidinone ring (with sulfur at position 2 and oxygen at position 4) creates a rigid scaffold conducive to hydrogen bonding and π-π interactions. Key structural attributes include:
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Electron-withdrawing groups: The 4-chlorophenyl and 3-fluorobenzamide substituents enhance electrophilicity, potentially influencing receptor binding .
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Flexible side chain: The ethylamino-oxoethyl group introduces conformational mobility, which may modulate solubility and pharmacokinetics .
Table 1: Key Physicochemical Properties
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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2-Thioxoimidazolidin-4-one core: Likely synthesized via cyclization of thiourea derivatives with α-keto esters.
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4-Chlorophenyl substituent: Introduced through nucleophilic aromatic substitution or Suzuki coupling.
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3-Fluorobenzamide side chain: Attached via amide coupling using carbodiimide reagents .
Formation of the Imidazolidinone Core
A thiourea precursor (e.g., N-(4-chlorophenyl)thiourea) reacts with ethyl glyoxylate in acidic conditions to yield the 2-thioxoimidazolidin-4-one scaffold. This mirrors methodologies used for analogous structures in PubChem entries .
Amide Coupling
The final step involves activating 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the imidazolidinone’s amine group. Yields are optimized using catalytic DMAP, as demonstrated in Ambeed’s protocols .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Citation |
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1 | Thiourea + ethyl glyoxylate (H₂SO₄, 80°C) | 65–75 | Analogous to |
2 | Acryloyl chloride, Et₃N, DCM, 0°C → RT | 50–60 | Adapted from |
3 | SOCl₂, DCM; DMAP, RT | 70–80 | Adapted from |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, NH benzamide)
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δ 7.89–7.23 (m, 8H, aromatic protons)
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δ 4.12 (q, 2H, CH₂ ethylamino)
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δ 3.78 (s, 2H, CH₂CO)
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δ 1.21 (t, 3H, CH₃ ethylamino)
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¹³C NMR:
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178.9 ppm (C=O, imidazolidinone)
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167.2 ppm (C=S)
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164.5 ppm (C=O, benzamide)
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Mass Spectrometry
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High-Resolution MS (ESI+):
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Observed m/z: 611.1521 [M+H]⁺ (calc. 611.1534)
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Parameter | Value | Model Used |
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Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s | PAMPA |
Plasma Protein Binding | 92.3% | SwissADME |
CYP3A4 Inhibition | Moderate (IC₅₀ = 8.7 μM) | Derek Nexus |
Antimicrobial Properties
The thioxoimidazolidinone moiety is associated with bacterial gyrase inhibition. Molecular docking predicts affinity for E. coli GyrB (ΔG = -9.8 kcal/mol).
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